Ethyl 2,3-dichloro-5-fluorophenylacetate
CAS No.: 1803819-55-7
Cat. No.: VC2756092
Molecular Formula: C10H9Cl2FO2
Molecular Weight: 251.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803819-55-7 |
|---|---|
| Molecular Formula | C10H9Cl2FO2 |
| Molecular Weight | 251.08 g/mol |
| IUPAC Name | ethyl 2-(2,3-dichloro-5-fluorophenyl)acetate |
| Standard InChI | InChI=1S/C10H9Cl2FO2/c1-2-15-9(14)4-6-3-7(13)5-8(11)10(6)12/h3,5H,2,4H2,1H3 |
| Standard InChI Key | XJMANICCFUVZSY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=C(C(=CC(=C1)F)Cl)Cl |
| Canonical SMILES | CCOC(=O)CC1=C(C(=CC(=C1)F)Cl)Cl |
Introduction
Ethyl 2,3-dichloro-5-fluorophenylacetate is an organic compound belonging to the class of halogenated esters. It is characterized by a phenylacetate core where the aromatic ring is substituted with two chlorine atoms and one fluorine atom. This compound has garnered attention for its potential applications in organic synthesis, biological research, and medicinal chemistry due to its unique structural features and reactivity.
Molecular Information
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Molecular Formula: C10H9Cl2FO2
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Molecular Weight: Approximately 251.08 g/mol
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Chemical Structure: Includes an ethyl ester group attached to a phenyl ring substituted with chlorine (at positions 2 and 3) and fluorine (at position 5).
Synthesis of Ethyl 2,3-Dichloro-5-Fluorophenylacetate
The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid precursor with ethanol. The process is catalyzed by acidic or basic conditions to facilitate the reaction. The general steps include:
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Preparation of the precursor acid (2,3-dichloro-5-fluorophenylacetic acid).
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Reaction with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
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Purification through recrystallization or distillation.
This method ensures high yields while maintaining the integrity of the halogenated substituents.
Organic Synthesis
Ethyl 2,3-dichloro-5-fluorophenylacetate serves as a versatile building block in organic chemistry:
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Intermediate for Pharmaceuticals: It is used to synthesize bioactive molecules with potential antimicrobial or antifungal properties.
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Precursor for Complex Molecules: Its halogenated phenyl ring makes it suitable for constructing more intricate organic frameworks.
Biological Activities
Preliminary studies suggest that derivatives of this compound may exhibit biological activity due to their ability to interact with biomolecular targets. Potential activities include:
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Antimicrobial Effects: The halogenated structure enhances lipophilicity, aiding in membrane penetration.
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Enzyme Inhibition: It may act as an inhibitor for enzymes that interact with halogenated aromatic compounds.
Mechanism of Action
The compound's mechanism of action in biological systems involves interactions between its halogenated aromatic ring and specific biomolecules such as enzymes or receptors. These interactions can disrupt normal biochemical pathways, leading to observed biological effects such as antimicrobial activity.
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